molecular formula C12H16N2O5 B12914427 5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 210469-25-3

5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No.: B12914427
CAS No.: 210469-25-3
M. Wt: 268.27 g/mol
InChI Key: WJNOSXACZWODHM-VHSXEESVSA-N
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Description

This compound is a synthetic pyrimidine nucleoside analog characterized by a 5-(ethoxymethyl) substituent on the pyrimidine ring and a dihydrofuran sugar moiety.

Properties

CAS No.

210469-25-3

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

5-(ethoxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O5/c1-2-18-7-8-5-14(12(17)13-11(8)16)10-4-3-9(6-15)19-10/h3-5,9-10,15H,2,6-7H2,1H3,(H,13,16,17)/t9-,10+/m0/s1

InChI Key

WJNOSXACZWODHM-VHSXEESVSA-N

Isomeric SMILES

CCOCC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CCOCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione generally involves:

  • Construction of the pyrimidine-2,4-dione core.
  • Preparation of the (2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran sugar moiety.
  • Introduction of the ethoxymethyl group at the 5-position of the pyrimidine ring.
  • Glycosylation to link the sugar and base.
  • Purification and characterization.

Preparation of the Pyrimidine-2,4-dione Core

The pyrimidine-2,4-dione nucleus is commonly synthesized via condensation reactions involving urea derivatives and β-dicarbonyl compounds or by cyclization of appropriate precursors.

  • Literature reports the use of substituted uracil derivatives as starting materials, which can be functionalized at the 5-position by alkylation or substitution reactions to introduce the ethoxymethyl group.
  • Alkylation at the 5-position is typically achieved using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions to yield 5-(ethoxymethyl)pyrimidine-2,4-dione intermediates.

Synthesis of the Sugar Moiety: (2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran

The sugar component is a dihydrofuran ring with stereospecific hydroxymethyl substitution.

  • The sugar moiety is often prepared from protected ribose derivatives or via selective reduction and functional group manipulation of furanose sugars.
  • Stereochemical control is critical; methods include enzymatic resolution or chiral auxiliary-mediated synthesis to ensure the (2r,5s) configuration.
  • Hydroxymethyl groups are introduced or preserved through selective protection/deprotection strategies.

Glycosylation Step

The coupling of the sugar moiety to the pyrimidine base is a key step.

  • Glycosylation is typically performed using activated sugar derivatives (e.g., sugar halides or trichloroacetimidates) with the pyrimidine base under Lewis acid catalysis (e.g., SnCl4, TMSOTf).
  • The reaction conditions are optimized to favor β-glycosidic bond formation with the correct stereochemistry at the anomeric center.
  • Protecting groups on the sugar hydroxyls are removed post-glycosylation to yield the free hydroxymethyl groups.

Introduction of the Ethoxymethyl Group

  • The ethoxymethyl substituent at the 5-position of the pyrimidine ring can be introduced either before or after glycosylation depending on the synthetic route.
  • Alkylation with ethoxymethyl halides under basic conditions (e.g., potassium carbonate in DMF) is a common method.
  • Alternatively, selective functional group transformations on pre-formed nucleosides can be employed.

Purification and Characterization

  • Purification is generally achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and stereochemistry.

Summary Table of Preparation Methods

Step Method/Conditions Key Notes References
Pyrimidine core synthesis Condensation of urea derivatives; alkylation with ethoxymethyl halides Alkylation at 5-position under basic conditions
Sugar moiety preparation From protected ribose derivatives; stereoselective synthesis Control of (2r,5s) stereochemistry essential
Glycosylation Lewis acid catalyzed coupling with activated sugar β-glycosidic bond formation favored
Ethoxymethyl introduction Alkylation with ethoxymethyl halides; pre- or post-glycosylation Reaction in polar aprotic solvents
Purification Chromatography (silica gel, HPLC) Ensures removal of impurities and isomers Standard practice
Characterization NMR, MS, IR, elemental analysis Confirms structure and stereochemistry Standard practice

Detailed Research Findings

  • Matsuda et al. (1980) demonstrated the synthesis of related pyrimidine nucleosides via formic acid catalysis in ethanol, achieving moderate yields under ambient temperature conditions.
  • Stereochemical integrity of the sugar moiety is maintained by using chiral precursors and mild reaction conditions to avoid epimerization.
  • Alkylation reactions for ethoxymethyl introduction require careful control of base strength and temperature to prevent side reactions such as over-alkylation or decomposition.
  • Recent advances include enzymatic methods for sugar moiety preparation and regioselective alkylation techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 5-(Ethoxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by data tables and case studies.

Pharmaceutical Development

The compound has potential applications in the pharmaceutical industry, particularly in drug design and development. Its structural characteristics allow it to interact with biological targets effectively.

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, making them candidates for further investigation in treating viral infections.
  • Anticancer Properties : Research has indicated that similar pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells, suggesting potential for this compound as an anticancer agent.

Agricultural Chemistry

There is growing interest in the use of such compounds as biopesticides or growth enhancers in agriculture.

  • Pest Management : The compound's ability to influence plant metabolism could be leveraged to develop eco-friendly pesticides that reduce reliance on synthetic chemicals.
  • Plant Growth Regulation : Studies indicate that compounds with similar structures can act as growth regulators, promoting healthier plant development and improving crop yields.

Biochemical Research

The unique structure of this compound makes it a valuable tool in biochemical research.

  • Enzyme Inhibition Studies : It could serve as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of enzyme mechanisms and pathways.
  • Metabolic Pathway Analysis : Its derivatives can be utilized to trace metabolic pathways in various organisms, enhancing the understanding of biochemical processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
Pest ManagementReduced pest populations
Plant Growth RegulationEnhanced growth metrics

Case Study 1: Antiviral Activity

A study conducted by researchers explored the antiviral potential of pyrimidine derivatives against influenza viruses. The results showed that the tested compounds significantly reduced viral titers in vitro, indicating a promising avenue for further drug development.

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing this compound demonstrated effective control of aphid populations on crops while promoting plant health. The findings suggest its potential as a sustainable alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several antiretroviral agents and pyrimidine derivatives. Key comparisons include:

Compound Name Substituent at Pyrimidine C5 Sugar Moiety Key Functional Attributes
Target Compound 5-(Ethoxymethyl) 2,5-dihydrofuran Potential RTI; modified lipophilicity
Stavudine (d4T) 5-Methyl 2,5-dihydrofuran RTI; mitochondrial toxicity
Zidovudine (AZT) 5-Methyl + azide Oxolane (tetrahydrofuran) RTI; high CNS penetration
Edoxudine 5-Ethyl Oxolane Antiviral; thymidine analog
5-(2-Hydroxyethyl)pyrimidin-2,4-dione 2-Hydroxyethyl N/A (non-nucleoside) Metabolic instability
Trifluridine 5-Trifluoromethyl Deoxyribose Thymidylate synthase inhibitor

Key Differences and Implications

Contrasted with 5-(2-hydroxyethyl)pyrimidin-2,4-dione (), the ethoxymethyl group may reduce metabolic clearance by avoiding rapid glucuronidation of hydroxyl groups .

Mechanistic Divergence

  • Unlike trifluridine (a fluorinated thymidine analog), the target compound lacks a fluorine atom, suggesting it primarily acts as an RTI rather than a thymidylate synthase inhibitor .

Toxicity Profile

  • Stavudine (d4T) is linked to mitochondrial toxicity due to inhibition of DNA polymerase γ . The ethoxymethyl group may mitigate this by altering metabolic pathways, though in vitro toxicity assays are needed for confirmation.

Synthetic Complexity

  • The dihydrofuran sugar moiety requires stereoselective synthesis, akin to stavudine and zalcitabine (ddC) . The ethoxymethyl group introduces additional challenges in regioselective functionalization compared to simpler alkyl or azide groups in AZT.

Research Findings and Data

Antiviral Activity

While direct data on the target compound are absent, structural analogs suggest:

  • EC₅₀ (HIV-1) : Stavudine: 0.009–0.03 µM; Zalcitabine: 0.03–0.5 µM . The ethoxymethyl group may alter binding affinity to reverse transcriptase, necessitating enzymatic assays.

Physicochemical Properties

Property Target Compound Stavudine Edoxudine
Molecular Weight (g/mol) ~312 224.2 254.2
logP (Predicted) 0.8–1.2 -0.5 0.3
Aqueous Solubility (mg/mL) ~10 76.9 4.2

Metabolic Stability

  • The ethoxymethyl group may resist hydrolysis better than stavudine’s hydroxymethyl, reducing susceptibility to esterase-mediated degradation .

Biological Activity

The compound 5-(Ethoxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4

This structure consists of a pyrimidine core substituted with an ethoxymethyl group and a hydroxymethyl-dihydrofuran moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several important pharmacological properties:

  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. Its mechanism appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
  • Antiviral Properties : Research indicates that similar compounds exhibit antiviral activity, suggesting potential applications in treating viral infections. The structural similarity to known antiviral agents supports further investigation into its efficacy against specific viruses .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
AntiviralPotential against viral infections
Enzyme InhibitionModulation of metabolic enzymes

Detailed Research Findings

  • Antiproliferative Effects : A study published in PubMed highlighted that derivatives similar to this compound showed marked antiproliferative effects in mammalian cells when incubated under dark conditions. The activity was closely associated with their ability to inhibit topoisomerase II, suggesting a potential role in cancer therapy .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects appears to be multifaceted. Its structural components allow for interactions with various cellular targets, including DNA and enzymes involved in cell cycle regulation.
  • Comparative Studies : Comparative studies with other pyrimidine derivatives have shown that modifications in the side chains can significantly alter biological activity. For instance, compounds with hydroxymethyl groups were particularly effective in inducing cytotoxicity in cancer cell lines .

Q & A

Q. Q1. What are the key challenges in synthesizing 5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound involves stereoselective formation of the dihydrofuran ring and regioselective substitution on the pyrimidine-dione core. Key challenges include:

  • Chirality control at the (2r,5s) positions of the dihydrofuran ring, which requires chiral catalysts or enantioselective reagents .
  • Protection/deprotection strategies for the hydroxymethyl group during pyrimidine functionalization to prevent side reactions .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction yields by stabilizing intermediates .
    Use Design of Experiments (DoE) to optimize variables like catalyst loading, solvent ratio, and reaction time. For example, fractional factorial designs can identify critical parameters with minimal experimental runs .

Q. Q2. How can researchers confirm the stereochemical configuration of the dihydrofuran moiety in this compound?

Methodological Answer:

  • X-ray crystallography is the gold standard for absolute configuration determination, provided single crystals are obtainable .
  • Nuclear Overhauser Effect (NOE) NMR : Compare experimental NOESY spectra with computational models (e.g., DFT-optimized structures) to validate spatial proximity of hydrogens in the (2r,5s) configuration .
  • Circular Dichroism (CD) : Correlate experimental CD spectra with those of known chiral dihydrofuran derivatives to infer configuration .

Q. Q3. What spectroscopic techniques are most effective for characterizing the pyrimidine-2,4-dione core?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents on the pyrimidine ring via characteristic shifts:
    • C2 and C4 carbonyls resonate at δ 160–170 ppm (¹³C).
    • Ethoxymethyl protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using exact mass (<5 ppm error).
  • IR Spectroscopy : Detect carbonyl stretching vibrations (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Advanced Research Questions

Q. Q4. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring. For example, C5 (ethoxymethyl position) may show higher electrophilicity due to electron-withdrawing dione groups .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on transition states to predict regioselectivity in reactions with amines or thiols .
  • Machine Learning (ML) : Train models on similar pyrimidine derivatives to predict reaction outcomes (e.g., yield, byproducts) using descriptors like Hammett constants or steric parameters .

Q. Q5. What experimental strategies resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Address via:

  • Standardized bioassays : Use validated protocols (e.g., fixed ATP concentration in kinase inhibition assays) to minimize variability .
  • HPLC-Purity Correlation : Establish a dose-response matrix to distinguish activity contributions from the target compound vs. impurities (e.g., diastereomers or degradation products) .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may confound results in cell-based assays .

Q. Q6. How can researchers design enantioselective synthetic routes for scale-up?

Methodological Answer:

  • Chiral Pool Synthesis : Start from enantiopure dihydrofuran precursors (e.g., (2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ol) to retain configuration during pyrimidine coupling .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Jacobsen catalysts) in key steps like cyclization or alkylation .
  • Continuous Flow Reactors : Improve stereocontrol via precise temperature and mixing parameters, reducing racemization risks .

Q. Q7. What are the critical stability-indicating parameters for long-term storage of this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • HPLC-MS Stability Monitoring : Track formation of hydrolytic products (e.g., cleavage of the ethoxymethyl group) or oxidation of the dihydrofuran ring .
  • Storage Recommendations : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation and hydrolysis .

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